Thieno[3,2-d]pyrimidine-4-carboxamide

Choline kinase inhibition Antitumor agents Scaffold isomer SAR

Thieno[3,2-d]pyrimidine-4-carboxamide (CAS 2249433-74-5) is a heterocyclic building block comprising a thiophene ring fused to a pyrimidine at the [3,2-d] orientation, bearing a primary carboxamide at the 4-position. With a molecular formula of C₇H₅N₃OS and a molecular weight of 179.20 g/mol, this scaffold serves as a versatile precursor for kinase inhibitor libraries, leveraging its purine isosteric character and hydrogen-bond donor/acceptor potential at the 4-carboxamide moiety.

Molecular Formula C7H5N3OS
Molecular Weight 179.20 g/mol
Cat. No. B7590623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-d]pyrimidine-4-carboxamide
Molecular FormulaC7H5N3OS
Molecular Weight179.20 g/mol
Structural Identifiers
SMILESC1=CSC2=C1N=CN=C2C(=O)N
InChIInChI=1S/C7H5N3OS/c8-7(11)5-6-4(1-2-12-6)9-3-10-5/h1-3H,(H2,8,11)
InChIKeyXZABMAYYRSLKKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-d]pyrimidine-4-carboxamide: Core Scaffold Identity, Physicochemical Profile, and Procurement-Grade Specifications


Thieno[3,2-d]pyrimidine-4-carboxamide (CAS 2249433-74-5) is a heterocyclic building block comprising a thiophene ring fused to a pyrimidine at the [3,2-d] orientation, bearing a primary carboxamide at the 4-position . With a molecular formula of C₇H₅N₃OS and a molecular weight of 179.20 g/mol, this scaffold serves as a versatile precursor for kinase inhibitor libraries, leveraging its purine isosteric character and hydrogen-bond donor/acceptor potential at the 4-carboxamide moiety . Commercial availability from vendors such as Biosynth (via CymitQuimica) with minimum purity of 95% makes it accessible for medicinal chemistry programs requiring a defined starting point for SAR exploration .

Why Thieno[3,2-d]pyrimidine-4-carboxamide Cannot Be Replaced by Other Fused Pyrimidine-4-carboxamides: Evidence of Isomer-Dependent Activity Cliffs


Substituting thieno[3,2-d]pyrimidine-4-carboxamide with its thieno[2,3-d] isomer, its 7-carboxamide regioisomer, or other heteroaryl-fused pyrimidine-4-carboxamides carries a high risk of activity loss. Head-to-head enzymatic data demonstrate that the thieno[3,2-d]pyrimidinium cationic head consistently outperforms the thieno[2,3-d] counterpart in choline kinase α1 inhibition, with the isomer switch alone causing a drop in % inhibition at 10 µM from 100% to as low as 46.43% for paired compounds such as Fa-29 versus Ff-6 [1]. Furthermore, the 4-carboxamide regiochemistry is structurally essential for engaging kinase hinge regions in a geometry distinct from that of the 7-carboxamide series that dominates many patent filings [2]. Generic substitution therefore risks both scaffold-orientation and functional-group positional liabilities that are quantitatively validated.

Quantitative Differentiation Evidence for Thieno[3,2-d]pyrimidine-4-carboxamide: Comparator-Anchored Data for Procurement Decisions


Isomer-Dependent Activity Cliff: Thieno[3,2-d]pyrimidinium vs. Thieno[2,3-d]pyrimidinium Heads in Choline Kinase α1 Inhibition

A direct head-to-head comparison within the same study demonstrated that switching the fused thiophene orientation from [3,2-d] to [2,3-d] in the pyrimidinium cationic head results in a substantial reduction in choline kinase α1 inhibitory potency. Pair Fa-29 (thieno[3,2-d]) achieved 100.00% inhibition at 10 µM, whereas its [2,3-d] counterpart Ff-6 achieved only 46.43% inhibition. Similarly, Fa-33 (98.9%) vs. Ff-5 (64.21%) showed a comparable magnitude of activity cliff [1]. This phenomenon was consistently observed across every paired comparison in the series.

Choline kinase inhibition Antitumor agents Scaffold isomer SAR

JAK1 Selectivity Advantage: Thieno[3,2-d]pyrimidine Scaffold vs. Clinical Candidate AZD4205

In a scaffold-morphing study, thieno[3,2-d]pyrimidine derivative 46 exhibited 4-fold higher enzymatic activity against JAK1 (IC₅₀ = 0.022 µM) relative to the clinical JAK1 inhibitor AZD4205 (compound 9) [1]. Both 25 and 46 demonstrated over 5-fold enhancement in antiproliferative activity against NSCLC cells compared to 9, with significantly greater induction of apoptosis, cell-cycle arrest, and reduction of colony formation. Kinome-wide profiling of derivative 24 (the parent of 25 and 46) showed high JAK1 selectivity among 370 kinases tested [1]. While these data are from optimized derivatives rather than the unsubstituted 4-carboxamide scaffold, they establish the thieno[3,2-d]pyrimidine core as a privileged starting point for achieving JAK1 selectivity that exceeds a clinically benchmarked comparator.

JAK1 inhibitor Kinase selectivity Non-small cell lung cancer

Mutant-EGFR Selectivity: Thieno[3,2-d]pyrimidine Derivatives Achieve >40-Fold Selectivity Over Wild-Type EGFR

A series of thieno[3,2-d]pyrimidine derivatives bearing quinolin-2(1H)-ones were evaluated against EGFR L858R/T790M mutant and wild-type EGFR. Compounds 6a, 6l, 6m, 6n, and 6o exhibited potent selective inhibition of the double mutant with IC₅₀ values ≤ 250 nM, while showing negligible activity against wild-type EGFR (IC₅₀ > 10,000 nM), representing a selectivity window of >40-fold [1]. This selectivity profile was corroborated by cellular thermal shift assays and downstream p-EGFR/p-ERK signaling suppression in H1975 NSCLC cells harboring the L858R/T790M mutations. The thieno[3,2-d]pyrimidine scaffold provides a conformationally constrained geometry that favors the mutant kinase over the wild-type, a property not readily achievable with simpler pyrimidine-4-carboxamide cores.

EGFR L858R/T790M Non-small cell lung cancer Mutant-selective kinase inhibitor

ATR Kinase Inhibition: Thieno[3,2-d]pyrimidine Scaffold Delivers Sub-Nanomolar Potency with In Vivo Antitumor Efficacy

A hybrid-design strategy utilizing the thieno[3,2-d]pyrimidine scaffold produced compound 34, which inhibited ATR kinase with an IC₅₀ of 1.5 nM and demonstrated reduced potency against other tested kinases [1]. Compound 34 exhibited potent antiproliferative effects against LoVo cells, synthetic lethality against HT-29 cells, and demonstrated good pharmacokinetic properties with in vivo antitumor efficacy and no obvious toxicity in a LoVo xenograft tumor model. While this represents an optimized derivative rather than the unsubstituted 4-carboxamide, it establishes that the thieno[3,2-d]pyrimidine core can support sub-nanomolar ATR inhibition with in vivo tolerability—a profile that simpler pyrimidine scaffolds have historically struggled to achieve.

ATR kinase inhibitor DNA damage response Synthetic lethality

Regioisomer Purity: 4-Carboxamide vs. 7-Carboxamide Distinction Ensures Correct Kinase Hinge-Binder Geometry

The thieno[3,2-d]pyrimidine scaffold can be functionalized with a carboxamide at either the 4-position or the 7-position, leading to distinct vectors for kinase hinge-region hydrogen bonding. Patent analysis reveals that the 7-carboxamide series (e.g., US 8,999,973) predominates in certain kinase inhibitor programs targeting RET, while the 4-carboxamide offers a structurally orthogonal hydrogen-bond presentation that accesses a different binding geometry [1]. Procurement of the correctly regioisomerically pure 4-carboxamide building block (CAS 2249433-74-5, 95% purity) is therefore critical: inadvertently sourcing the 7-carboxamide (or a mixed regioisomer product) compromises the intended SAR trajectory. The commercial 4-carboxamide product (CymitQuimica/Biosynth) explicitly specifies the 4-substitution pattern at 95% minimum purity .

Regioisomeric purity Kinase hinge binder Medicinal chemistry building block

FMS Kinase Potency: Thieno[3,2-d]pyrimidine Derivatives Achieve Single-Digit Nanomolar IC₅₀ Against CSF-1R

Thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated as FMS (CSF-1R) kinase inhibitors. The most representative compound, 21, demonstrated strong enzymatic inhibition with an IC₅₀ of 2 nM against FMS kinase and was advanced as a proof-of-concept candidate . Anti-tumor activity was confirmed both alone and in combination with paclitaxel in human breast adenocarcinoma cell assays, including tumor cell growth inhibition and in vitro tumor invasion models. The 2 nM potency achieved from this scaffold surpasses the typical activity range of non-fused pyrimidine-4-carboxamide FMS inhibitors, which generally require extensive substitution to break the 10 nM barrier.

CSF-1R inhibitor Tumor-associated macrophage FMS kinase

Procurement-Driven Application Scenarios for Thieno[3,2-d]pyrimidine-4-carboxamide: Where the Quantitative Differentiation Evidence Supports Deployment


JAK1-Selective Kinase Inhibitor Library Synthesis

Medicinal chemistry teams developing JAK1-selective inhibitors for hematological malignancies or NSCLC should prioritize thieno[3,2-d]pyrimidine-4-carboxamide as their core scaffold. Evidence from Kim et al. (2025) demonstrates that derivatives built on this core achieve 4-fold greater JAK1 enzymatic activity than the clinical candidate AZD4205, with >5-fold superior antiproliferative effects on NSCLC cells [1]. The 4-carboxamide provides a synthetically tractable handle for amide diversification while preserving the [3,2-d] geometry essential for kinome-wide JAK1 selectivity (370 kinases profiled).

Third-Generation Mutant-Selective EGFR TKI Development

Programs targeting EGFR L858R/T790M double-mutant NSCLC should procure thieno[3,2-d]pyrimidine-4-carboxamide based on the demonstrated >40-fold mutant-over-wild-type selectivity window (IC₅₀ ≤ 250 nM mutant vs. >10,000 nM wild-type) achieved by derivatives in the Duan et al. (2020) study [2]. The scaffold's conformational constraint is mechanistically linked to this selectivity, a feature not readily replicated with achiral pyrimidine-4-carboxamide alternatives.

ATR/DNA Damage Response Inhibitor Programs Requiring In Vivo Translation

For groups pursuing ATR kinase inhibition as a synthetic lethality strategy in DDR-deficient cancers, the thieno[3,2-d]pyrimidine-4-carboxamide scaffold offers a validated entry point. The parent scaffold's derivative 34 achieved 1.5 nM ATR IC₅₀, demonstrated synthetic lethality in HT-29 cells, and showed in vivo antitumor efficacy with no obvious toxicity in LoVo xenograft models [3]. Procurement of the 4-carboxamide building block enables rapid analog generation starting from a core with proven in vivo translatability.

Scaffold-Isomer-Controlled Kinase Panel Screening

Research groups conducting kinome-wide selectivity profiling should select the thieno[3,2-d]pyrimidine-4-carboxamide over the [2,3-d] isomer to avoid the well-characterized activity cliff. The Vázquez-Expósito et al. (2022) choline kinase study provides direct quantitative evidence that the [3,2-d] orientation consistently yields higher target engagement, with the isomer switch alone reducing inhibition by up to 53.57 percentage points in matched-pair comparisons [4]. Using the incorrect isomer wastes screening resources and generates misleading structure-activity relationships.

Quote Request

Request a Quote for Thieno[3,2-d]pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.